![molecular formula C23H25NO2 B2500251 (4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone CAS No. 2309184-54-9](/img/structure/B2500251.png)
(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone is a chemical compound that is commonly used in scientific research. This compound is known for its unique properties, which make it an essential tool in various fields of study such as pharmacology, biochemistry, and physiology.
Wirkmechanismus
The mechanism of action of (4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone is complex and not fully understood. However, it is known to act as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is critical for learning and memory. By blocking this receptor, (4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone can modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone are complex and varied. This compound has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. These effects make it a valuable tool in the study of various psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone is its selectivity for the NMDA receptor. This selectivity makes it an ideal tool for studying the effects of various drugs on this receptor. Additionally, its anxiolytic and antidepressant effects make it a valuable tool in the study of various psychiatric disorders.
One of the limitations of (4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone is its potential toxicity. This compound has been shown to cause liver damage in animal models at high doses. Additionally, its effects on other neurotransmitters are not well understood, making it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of (4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone. One direction is the development of new drugs that target specific receptors in the brain. Additionally, the study of the effects of this compound on other neurotransmitters, such as acetylcholine and GABA, could provide valuable insights into its mechanism of action. Finally, the study of the long-term effects of this compound on the brain could provide important information for the development of new treatments for psychiatric disorders.
Synthesemethoden
The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone involves the reaction of 4-(3-methoxyphenyl)benzaldehyde and cyclobutanecarboxylic acid with piperidine in the presence of a catalyst. This method produces a high yield of the compound and is cost-effective, making it an ideal method for large-scale production.
Wissenschaftliche Forschungsanwendungen
(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone is widely used in scientific research due to its unique properties. It is commonly used as a tool to study the effects of various drugs on the central nervous system. This compound is also used in the development of new drugs that target specific receptors in the brain. Additionally, it is used in the study of the mechanism of action of various drugs, including opioids and psychostimulants.
Eigenschaften
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-26-22-7-3-6-21(16-22)18-8-10-20(11-9-18)23(25)24-14-12-19(13-15-24)17-4-2-5-17/h3,6-11,16H,2,4-5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWBLCXBANZMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(=C4CCC4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

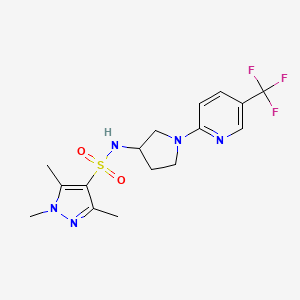
![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)
![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

![N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2500172.png)
![N-benzyl-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2500173.png)
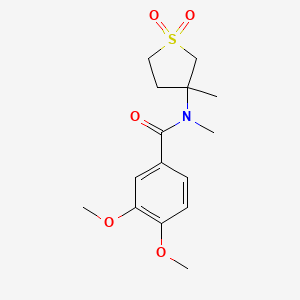
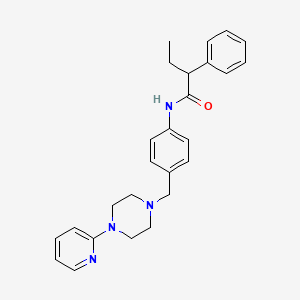
![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)
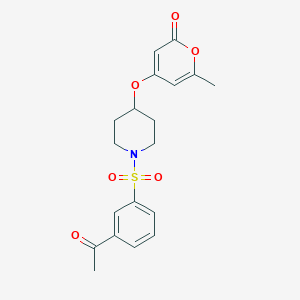
![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)
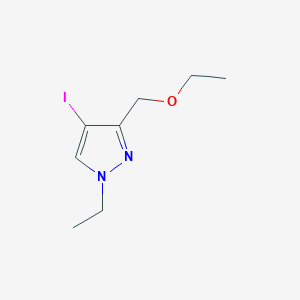
![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)